![molecular formula C17H18N2O3 B11837312 N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide CAS No. 477733-88-3](/img/structure/B11837312.png)
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide is a complex organic compound characterized by the presence of a chromone ring and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide involves its interaction with various molecular targets. The chromone ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with biological molecules, leading to changes in their function. These interactions can affect various cellular pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: Similar structure but with a nicotinohydrazide group instead of cyclohexanecarbohydrazide.
N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide: Contains a benzohydrazide group, showing different reactivity and applications.
Uniqueness
N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide is unique due to its specific combination of the chromone ring and cyclohexanecarbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
477733-88-3 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H18N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21)/b18-10+ |
InChI-Schlüssel |
GTOQRIOMLXUJJY-VCHYOVAHSA-N |
Isomerische SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CCC(CC1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
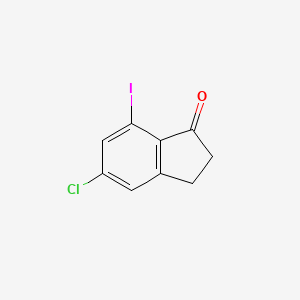
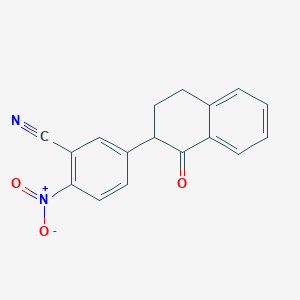

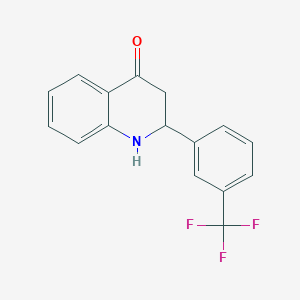
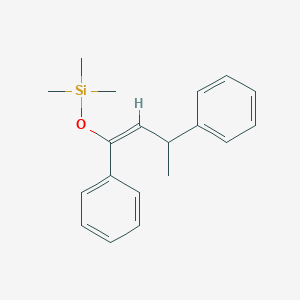
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
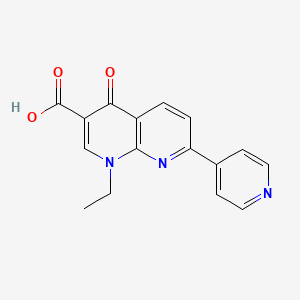


![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)
![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)

